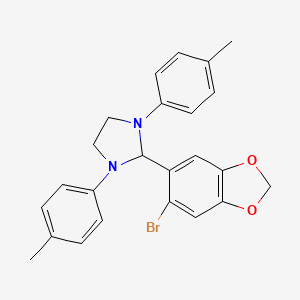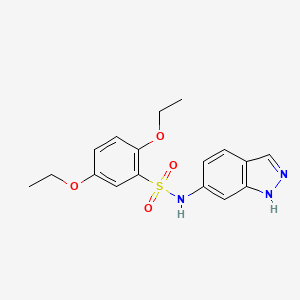
2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE
Übersicht
Beschreibung
2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE is a synthetic organic compound that belongs to the class of imidazolidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Ring: This step involves the bromination of a benzodioxole precursor under controlled conditions.
Imidazolidine Ring Formation: The imidazolidine ring is formed through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce various functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,3-BIS(4-CHLOROPHENYL)IMIDAZOLIDINE: Similar structure with chlorine substituents instead of methyl groups.
2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,3-BIS(4-FLUOROPHENYL)IMIDAZOLIDINE: Similar structure with fluorine substituents.
Uniqueness
The uniqueness of 2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-methylphenyl groups may impart unique properties compared to other similar compounds with different substituents.
Eigenschaften
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-1,3-bis(4-methylphenyl)imidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O2/c1-16-3-7-18(8-4-16)26-11-12-27(19-9-5-17(2)6-10-19)24(26)20-13-22-23(14-21(20)25)29-15-28-22/h3-10,13-14,24H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOWKLGDJBPXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC4=C(C=C3Br)OCO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-CYANO-3-[({[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-5-YL}SULFANYL)-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE](/img/structure/B4319111.png)
![3,5-BIS{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-4-ISOTHIAZOLECARBONITRILE](/img/structure/B4319117.png)
![3,5-BIS[(3-PYRIDYLMETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE](/img/structure/B4319127.png)
![1,2,4-trifluoro-3-methoxydibenzo[b,f][1,4]oxazepine](/img/structure/B4319132.png)
![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4319143.png)
![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B4319144.png)
![ethyl 2-amino-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4319147.png)
![ethyl 2-amino-7,7-dimethyl-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4319153.png)
![ETHYL 4-(3-NITROPHENYL)-2-OXO-6-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4319161.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B4319175.png)

![3-(TRIFLUOROMETHYL)BENZYL 4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE](/img/structure/B4319191.png)
![6,8,9-TRIFLUORO-7-PIPERIDINODIBENZO[B,F][1,4]OXAZEPINE](/img/structure/B4319195.png)
![1-AMINO-3-METHOXY-9-OXO-10-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE](/img/structure/B4319196.png)
